Tyrphostin AG 528
Descripción general
Descripción
Tyrphostin AG 528, also known as Tyrphostin B66, is an inhibitor of EGFR (Epidermal Growth Factor Receptor) with an IC50 of 4.9 μM and ErbB2 with an IC50 of 2.1 μM .
Synthesis Analysis
In a study, using a Pup-based fluorogenic substrate, researchers screened for inhibitors of Dop, the Mtb depupylating protease, and identified I-OMe-Tyrphostin AG538 (1) and Tyrphostin AG538 (2). The hits were validated and determined to be fast-reversible, non-ATP competitive inhibitors .Molecular Structure Analysis
The molecular formula of Tyrphostin AG 528 is C18H14N2O3 . The molecular weight is 306.32 . The natural bond orbital (NBO) analysis suggested that the molecule Tyrphostin AG528 acts as an electron donor and the CNT (6,6-6) nanotube plays the role of an electron acceptor at the complex CNT (6,6-6)/Tyrphostin AG528 .Chemical Reactions Analysis
The non-bonded interaction effects of the molecule Tyrphostin AG528 with CNT(6,6-6) nanotube on the electronic properties, chemical shift tensors, and natural charge have been detected .Physical And Chemical Properties Analysis
Tyrphostin AG 528 is soluble in DMSO . It should be stored at -20° C .Aplicaciones Científicas De Investigación
1. Effects on Activated c-src Protein in Cells
Tyrphostins, including Tyrphostin AG 528, have been studied for their effects on cells with activated c-src proteins. In a study conducted by Agbotounou et al. (1994), it was found that tyrphostins significantly reduced the tyrosine phosphorylation of several proteins in NIH/3T3 cells. This implies that tyrphostins, like Tyrphostin AG 528, can influence cell signaling pathways involved in growth and proliferation (Agbotounou et al., 1994).
2. Impact on Lymphoma Cell Lines
Tyrphostins have been shown to induce apoptosis in lymphoma cell lines, particularly those overexpressing the bcl-2 gene. Palumbo et al. (1997) demonstrated that Tyrphostin AG17, a specific compound within the tyrphostin family, was potent in inducing apoptosis and inhibiting cell cycle proteins in OCI-Ly8 cells, a lymphoma cell line. This suggests that Tyrphostin AG 528 could have similar applications in cancer research (Palumbo et al., 1997).
3. Neuroprotective Effects Against Oxidative Stress
Sagara et al. (2002) explored the neuroprotective effects of tyrphostins against oxidative stress-induced nerve cell death. This study found that tyrphostins could protect neuronal cells by acting as antioxidants and by increasing the basal level of cellular glutathione. Therefore, Tyrphostin AG 528 might have potential applications in neuroprotection and in the treatment of neurological disorders (Sagara et al., 2002).
4. Applications in Inflammation and Autoimmune Diseases
Research by Gyurkovska et al. (2014) showed that Tyrphostin AG490, another member of the tyrphostin family, effectively reduced chronic joint inflammation in mice. This indicates that tyrphostins like AG 528 could be valuable in researching treatments for inflammatory and autoimmune conditions (Gyurkovska et al., 2014).
5. Role in Cancer Treatment and Prevention
A comprehensive review by Levitzki (2002) on tyrphostins, including AG 528, highlighted their potential as anticancer agents. The review emphasized the correlation between enhanced protein tyrosine kinase (PTK) activity and the development of cancer, positioning tyrphostins as promising candidates for cancer therapy (Levitzki, 2002).
Safety And Hazards
Direcciones Futuras
The prokaryotic ubiquitin-like protein (Pup) proteasome system is an attractive target for new drug development as it is unique to Mtb and related bacterial genera . Using a Pup-based fluorogenic substrate, researchers screened for inhibitors of Dop, the Mtb depupylating protease, and identified I-OMe-Tyrphostin AG538 (1) and Tyrphostin AG538 (2). The hits were validated and determined to be fast-reversible, non-ATP competitive inhibitors . This suggests potential future directions for the development of new drugs targeting Mtb in a different manner than currently used antibiotics .
Propiedades
IUPAC Name |
(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKCTDWWIWGLHW-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin AG 528 | |
CAS RN |
133550-49-9 | |
Record name | Tyrphostin AG528 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.